molecular formula C17H21NO2 B3852783 (3,4-dimethoxyphenyl)(3-phenylpropyl)amine

(3,4-dimethoxyphenyl)(3-phenylpropyl)amine

Cat. No. B3852783
M. Wt: 271.35 g/mol
InChI Key: CZNALAQFEIGBJJ-UHFFFAOYSA-N
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Description

“(3,4-dimethoxyphenyl)(3-phenylpropyl)amine” is an organic compound with the molecular formula C11H17NO2 . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .


Molecular Structure Analysis

The molecular structure of “(3,4-dimethoxyphenyl)(3-phenylpropyl)amine” consists of a benzene ring conjugated to a propanoic acid . The molecular weight of the compound is 195.26 .


Chemical Reactions Analysis

The compound undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine .


Physical And Chemical Properties Analysis

The compound has a boiling point of 125-130 °C (Press: 1.5 Torr) and a density of 1.025±0.06 g/cm3 (Predicted) .

Safety and Hazards

The compound is classified as an irritant. The safety precautions include avoiding contact with skin and eyes, and if contact occurs, rinse immediately with plenty of water .

properties

IUPAC Name

3,4-dimethoxy-N-(3-phenylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-11-10-15(13-17(16)20-2)18-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNALAQFEIGBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(3-phenylpropyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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